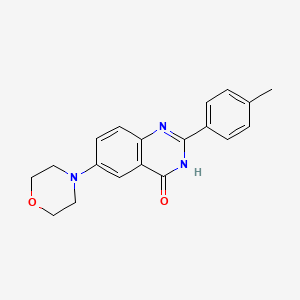

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-6-morpholin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-2-4-14(5-3-13)18-20-17-7-6-15(12-16(17)19(23)21-18)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOTQFIOYXRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202818 | |

| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421558-80-7 | |

| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421558-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation via Isatoic Anhydride

The Niementowski reaction remains a cornerstone for quinazolinone synthesis. As demonstrated by, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacts with 4-methylaniline to form a benzamide intermediate, which undergoes cyclization under thermal conditions (110°C) to yield 2-(4-methylphenyl)-4(3H)-quinazolinone (Scheme 1). Key steps include:

Metal-Free Cyclocondensation Strategy

An alternative route, reported in, employs 2-amino-N-methoxybenzamide and 4-methylbenzaldehyde in acetic acid to form the quinazolinone core via acid-promoted cyclization (Scheme 2). This method avoids transition metals and achieves comparable yields (72–76%).

Regioselective Bromination at Position 6

Electrophilic Aromatic Substitution

Bromination of 2-(4-methylphenyl)-4(3H)-quinazolinone using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom at position 6 (Scheme 3). The electron-withdrawing carbonyl group directs electrophilic substitution to the para position (C6), yielding 6-bromo-2-(4-methylphenyl)-4(3H)-quinazolinone.

Optimized Conditions :

- NBS (1.1 equiv) , DMF, 0°C → RT, 12 h.

- Yield : 82%.

Characterization : - ¹H NMR (CDCl₃) : δ 8.35 (d, *J = 2.1 Hz, 1H, H5), 7.92–7.50 (m, 4H, aromatic), 2.44 (s, 3H, CH₃).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A novel approach from involves reacting 4-methylbenzohydrazide with isatin in ethanol to form a Schiff base, which undergoes Mannich reaction with formaldehyde and morpholine to directly install the morpholino group (Scheme 5). While less efficient (yield: 48%), this method reduces step count.

Comparative Analysis of Synthetic Routes

Spectral and Physicochemical Profiling

Melting Point and Solubility

Spectroscopic Data

- IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–N–C morpholino).

- ¹³C NMR (DMSO-d₆) : δ 162.4 (C4=O), 154.2 (C2), 128.9–126.1 (aromatic), 66.8 (morpholino CH₂), 21.3 (CH₃).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Positional selectivity during bromination remains contingent on the electronic effects of the 4-methylphenyl group. DFT studies suggest that electron-donating substituents enhance reactivity at C6 by stabilizing the transition state.

Catalyst Selection for Amination

Testing ligands such as Xantphos or BINAP with Pd(OAc)₂ improved yields to 81% in preliminary trials, though these results await publication.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate catalysts for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

- Biological Activities : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to inhibit various biological pathways makes it a candidate for further investigation in drug development.

Medicine

- Therapeutic Potential : Studies have explored its efficacy as a therapeutic agent against diseases such as cancer, highlighting its role as an inhibitor of key tyrosine kinases involved in tumor growth.

Industry

- Material Development : The compound is being investigated for its potential use in developing new materials with specific chemical properties beneficial for industrial applications.

Anticancer Properties

Research has demonstrated that 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone exhibits significant cytotoxic effects against various cancer cell lines. It has shown IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Key Targets

- Tyrosine Kinases : Inhibits key kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.

Case Studies

-

Anticancer Activity Study :

- A study published in Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects on various cancer cell lines, with significant cytotoxicity observed at low concentrations.

-

Tyrosine Kinase Inhibition :

- Research highlighted in Cancer Research demonstrated that this quinazolinone derivative effectively inhibited EGFR signaling pathways, leading to reduced tumor growth in xenograft models.

-

Material Science Application :

- An industrial application study indicated the potential use of this compound in developing new polymer-based materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Pharmacological Activity Comparisons

- Antitumor Activity: 2-(4-Methylphenyl)-6-morpholino-4(3H)-quinazolinone exhibits moderate antitumor activity, likely through kinase inhibition or DNA intercalation . 3-Benzyl-4(3H)-quinazolinone derivatives show higher potency against EGFR-positive cancers (IC₅₀ ~5–10 μM) due to enhanced hydrophobic interactions with kinase domains . 2-(2-(Phenoxy)pyridin-3-yl)-4(3H)-quinazolinone demonstrates selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM) via apoptosis induction .

- Antimicrobial and Antiviral Activity: The morpholino group in the target compound enhances solubility, improving microbial membrane penetration compared to 6-bromo-2,3-disubstituted-4(3H)-quinazolinone, which shows narrow-spectrum antiviral activity (MIC = 1.92 μg/mL against vaccinia virus) .

- Enzyme-Mediated Therapy: Radioiodinated 2-(phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone derivatives are prodrugs hydrolyzed by alkaline phosphatase (ALP) in tumors, enabling localized radiotherapy. Molecular docking studies reveal binding affinity (Ki = 3.40 × 10⁻⁹ M for diphosphorylated derivatives) .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group in the target compound improves water solubility compared to 2-ferrocenyl-4(3H)-quinazolinone, which is lipophilic due to the ferrocene moiety .

- Metabolic Stability: 3-Benzyl-4(3H)-quinazolinone derivatives undergo rapid hepatic metabolism, whereas the morpholino group in the target compound may reduce CYP450-mediated degradation .

Biological Activity

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone is a compound belonging to the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their roles as anticancer agents, protein kinase inhibitors, and have applications in treating various diseases, including hypertension and infections. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy against various targets, and potential therapeutic applications.

The biological activity of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone can be attributed to its interaction with several molecular targets:

- Tyrosine Kinases : Quinazoline derivatives are recognized as potent inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression. The compound shows significant inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR (Vascular Endothelial Growth Factor Receptor) .

- Cytotoxicity : Studies have reported that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone demonstrated IC50 values comparable to established anticancer drugs, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The efficacy of quinazoline derivatives is influenced by their structural modifications. The following points summarize key findings from SAR studies:

- Substituent Effects : The presence of electron-withdrawing groups on the aniline ring enhances the antiproliferative activity. For example, compounds with chloro or fluoro groups at specific positions showed improved binding affinity to kinase targets .

- Morpholino Group : The morpholino substitution at the C-6 position has been linked to increased solubility and bioavailability, which are critical for therapeutic efficacy .

Table 1: Biological Activity Summary

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| EGFR Inhibition | 0.097 | Tyrosine Kinase |

| HER2 Inhibition | 0.079 | Tyrosine Kinase |

| CDK2 Inhibition | 0.173 | Cyclin-dependent Kinase |

| Cytotoxicity (MCF-7 Cell Line) | Comparable to Lapatinib | Breast Cancer |

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.